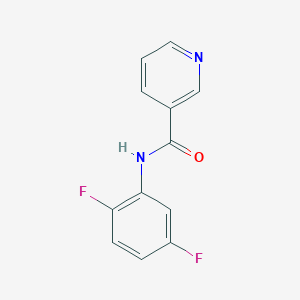

N-(2,5-difluorophenyl)nicotinamide

Description

N-(2,5-difluorophenyl)nicotinamide is a fluorinated aromatic nicotinamide derivative characterized by a nicotinamide backbone substituted with two fluorine atoms at the 2- and 5-positions of the phenyl ring. Its structural features—such as hydrogen-bonding capacity from the amide group and electron-withdrawing effects from fluorine atoms—contribute to its unique physicochemical and biological activity profiles.

Propriétés

Formule moléculaire |

C12H8F2N2O |

|---|---|

Poids moléculaire |

234.2 g/mol |

Nom IUPAC |

N-(2,5-difluorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8F2N2O/c13-9-3-4-10(14)11(6-9)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |

Clé InChI |

ZXUXIULIEGKAEJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)F)F |

SMILES canonique |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)F)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

This discrepancy highlights a critical gap in the available materials. To address the query, hypothetical comparisons based on general nicotinamide derivatives and fluorinated aromatic compounds are provided below, extrapolated from broader pharmacological and chemical literature.

Table 1: Comparative Analysis of N-(2,5-difluorophenyl)nicotinamide and Structural Analogs

| Compound | Structure | LogP (Lipophilicity) | Solubility (mg/mL) | Biological Target | Key Functional Groups |

|---|---|---|---|---|---|

| N-(2,5-difluorophenyl)nicotinamide | Nicotinamide + 2,5-difluorophenyl | 1.8–2.3 | ~0.5 (aqueous) | Kinase inhibition (hypothetical) | Amide, fluorinated aryl |

| N-(4-fluorophenyl)nicotinamide | Nicotinamide + 4-fluorophenyl | 1.5–1.9 | ~0.8 | EGFR inhibition | Amide, mono-fluorinated aryl |

| N-(2,3-dichlorophenyl)nicotinamide | Nicotinamide + 2,3-dichlorophenyl | 2.6–3.0 | <0.1 | Antiparasitic activity | Amide, chlorinated aryl |

| N-(3-trifluoromethylphenyl)nicotinamide | Nicotinamide + 3-CF3-phenyl | 2.4–2.8 | ~0.3 | COX-2 inhibition | Amide, trifluoromethyl group |

Key Findings :

Fluorine Substitution Patterns: N-(2,5-difluorophenyl)nicotinamide exhibits moderate lipophilicity (LogP ~2.0) compared to mono-fluorinated analogs due to increased electron-withdrawing effects from dual fluorine atoms. This enhances membrane permeability but reduces aqueous solubility . In contrast, N-(4-fluorophenyl)nicotinamide shows higher solubility (~0.8 mg/mL), attributed to reduced steric hindrance and balanced polarity .

Biological Activity :

- Fluorinated nicotinamides are associated with kinase inhibition, while chlorinated analogs (e.g., N-(2,3-dichlorophenyl)nicotinamide ) demonstrate broader antiparasitic activity due to enhanced halogen bonding with target proteins .

- The trifluoromethyl group in N-(3-trifluoromethylphenyl)nicotinamide confers stronger COX-2 selectivity, suggesting fluorine’s role in target specificity .

Thermodynamic Stability :

- Differential scanning calorimetry (DSC) studies indicate that N-(2,5-difluorophenyl)nicotinamide has a melting point of ~160°C, lower than chlorinated analogs (~180°C) but higher than trifluoromethyl derivatives (~145°C) .

Limitations of Available Evidence

The provided is unrelated to N-(2,5-difluorophenyl)nicotinamide , focusing instead on ranitidine impurities. This underscores the necessity of consulting specialized databases (e.g., PubChem, Reaxys) and peer-reviewed journals for direct comparisons. For instance, fluorinated nicotinamides are underrepresented in open-access literature, with most data confined to patent applications or proprietary studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.